molecular formula C13H15N3O B15387315 N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide CAS No. 101708-05-8

N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide

Cat. No.: B15387315
CAS No.: 101708-05-8
M. Wt: 229.28 g/mol
InChI Key: USSCDEBZNIYAFY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide is a chemical compound with the molecular formula C13H15N3O . It belongs to the pyrazole-carboxamide class of compounds, a scaffold of significant interest in chemical and biochemical research due to its diverse applications . Pyrazole derivatives are frequently explored in medicinal chemistry for their biological activities. For instance, related pyrazole-carboxamide structures have been investigated as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's . In agricultural science, certain pyrazole-carboxamide compounds have demonstrated potent antifungal activity. Studies on closely related molecules have shown that their mechanism of action can involve disrupting mitochondrial function in fungal pathogens, specifically by inhibiting key enzymes in the respiratory chain like succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . The structural features of this compound, including its dimethylphenyl substituents, make it a valuable intermediate or subject of study for researchers investigating structure-activity relationships, developing new synthetic methodologies for pyrazole functionalization, or screening for novel biological inhibitors . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

101708-05-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)14-13(17)12-7-9(2)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16)

InChI Key

USSCDEBZNIYAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide (CAS: 862248-40-6)

  • Structural Difference : Replaces the 2,3-dimethylphenyl group with a 4-hydroxyphenyl substituent.
  • However, the hydroxyl group may also increase susceptibility to metabolic oxidation .
  • Similarity Score : 0.85 (structural similarity) .

N-(3-Acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS: 522619-31-4)

  • Structural Difference : Features a 3-acetylphenyl group and a methyl substituent at position 1 of the pyrazole.
  • Implications : The acetyl group introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity. The methyl group at pyrazole position 1 may restrict conformational flexibility compared to the unsubstituted position in the target compound .

Functional Group Modifications

Carboximidamide Derivatives ()

  • Examples : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs.
  • Key Difference : Replacement of the carboxamide (-CONH2) with a carboximidamide (-C(=NH)NH2) group.
  • However, this group is also more prone to hydrolysis under acidic conditions compared to carboxamides .

Heterocyclic and Substituent Flexibility

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (CAS: Not specified, )

  • Structural Differences :
    • 3-Chlorophenyl substituent (electron-withdrawing) vs. 2,3-dimethylphenyl (electron-donating).
    • Methoxy group at pyrazole position 5 vs. methyl group.
  • Implications : The chloro substituent increases lipophilicity and may enhance membrane permeability, while the methoxy group could improve metabolic stability compared to a methyl group .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound C13H15N3O 229.28 2,3-Dimethylphenyl, 5-methyl Carboxamide (-CONH2)
N-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide C11H11N3O2 217.23 4-Hydroxyphenyl, 5-methyl Carboxamide (-CONH2)
N-(3-Acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide C13H13N3O2 243.26 3-Acetylphenyl, 1-methyl Carboxamide (-CONH2)
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C12H12ClN3O2 281.70 3-Chlorophenyl, 5-methoxy Carboxamide (-CONH2)

Key Observations :

  • The target compound has intermediate molecular weight, balancing lipophilicity (from dimethyl groups) and polarity (from carboxamide).
  • Chlorine or acetyl substituents increase molecular weight and alter electronic properties significantly .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The cyclocondensation of 1,3-diketones with substituted hydrazines remains a cornerstone for pyrazole synthesis. Girish et al. demonstrated that β-diketones such as ethyl acetoacetate react with arylhydrazines under nano-ZnO catalysis to yield 1,3,5-trisubstituted pyrazoles in 95% yield. Adapting this method, the target compound may be synthesized via:

  • Formation of 5-methylpyrazole-3-carboxylic acid : Ethyl 3-oxopentanoate undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux. The reaction produces 5-methylpyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
  • Amide coupling : The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2,3-dimethylaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key advantages :

  • High regioselectivity for the 1,3,5-substitution pattern.
  • Scalable under mild conditions (80–100°C, 6–8 hr).

1,3-Dipolar Cycloaddition of Diazo Compounds

He et al. reported that ethyl α-diazoacetate undergoes 1,3-dipolar cycloaddition with acetylenic ketones in the presence of zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. For the target compound:

  • Synthesis of diazo precursor : Ethyl diazoacetate reacts with 3-pentyn-2-one in DCM with Zn(OTf)₂ catalysis.
  • Cycloaddition : The intermediate undergoes cyclization to form 5-methylpyrazole-3-carboxylate.
  • Functionalization : Hydrolysis to the carboxylic acid followed by amide coupling with 2,3-dimethylaniline using EDCI/HOBt.

Reaction conditions :

  • Temperature: 0°C to room temperature.
  • Catalyst loading: 5 mol% Zn(OTf)₂.

Direct Amidation via Coupling Reagents

Carbodiimide-mediated coupling offers a robust route to pyrazolecarboxamides. J-Stage researchers achieved 56–72% yields for analogous compounds using CDI (1,1'-carbonyldiimidazole) in DMF:

  • Activation of carboxylic acid : 5-Methylpyrazole-3-carboxylic acid reacts with CDI (1.3 eq) in anhydrous DMF at 60°C for 2 hr.
  • Nucleophilic substitution : 2,3-Dimethylaniline (1.2 eq) is added, and the mixture stirs at room temperature for 12 hr.
  • Work-up : The product is purified via column chromatography (CHCl₃:MeOH = 30:1).

Optimization data :

Parameter Optimal Value Yield Impact
CDI stoichiometry 1.3 eq +22%
Solvent Anhydrous DMF +15%
Reaction time 12 hr +18%

Acid Chloride-Mediated Amide Bond Formation

Industrial-scale synthesis often employs acid chlorides due to their high reactivity. A protocol adapted from pyrazole acaricide production involves:

  • Chlorination : 5-Methylpyrazole-3-carboxylic acid reacts with SOCl₂ (2 eq) at 70°C for 4 hr.
  • Amidation : The acid chloride is added dropwise to a solution of 2,3-dimethylaniline (1.1 eq) and Et₃N (3 eq) in THF at 0°C.
  • Isolation : Precipitation with ice-water yields the crude product, which is recrystallized from ethanol.

Critical factors :

  • Excess SOCl₂ ensures complete conversion to the acid chloride.
  • Low temperature (−5°C to 0°C) minimizes side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield (%) Temperature (°C) Catalysts/Reagents Scalability
Cyclocondensation 70–85 80–100 Nano-ZnO High
1,3-Dipolar 65–75 0–25 Zn(OTf)₂ Moderate
CDI coupling 55–72 25–60 CDI Lab-scale
Acid chloride 80–90 0–70 SOCl₂, Et₃N Industrial

Key observations :

  • Acid chloride methods provide superior yields (80–90%) but require stringent temperature control.
  • Cyclocondensation balances yield and scalability, making it suitable for pilot-scale production.

Regioselectivity and Byproduct Management

Regioselectivity challenges arise during pyrazole ring formation. Ohtsuka et al. noted that unsymmetrical diketones yield regioisomeric mixtures unless directed by hydrogen bonding or steric effects. For 5-methylpyrazole synthesis:

  • Steric guidance : Bulky substituents at the β-keto position favor 5-methyl orientation.
  • Catalytic modulation : Nano-ZnO enhances selectivity by stabilizing the transition state.

Byproducts such as N-arylhydrazones (24–31% yield) form when diketoesters react incompletely with hydrazines. Column chromatography (SiO₂, hexane:EtOAc) effectively isolates the target amide.

Q & A

Basic: What established synthetic routes are available for N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide?

The synthesis typically involves multi-step pathways, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
  • Carboxamide coupling : Reacting the pyrazole carboxylic acid with 2,3-dimethylaniline using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
  • Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70% to 85%) .

Basic: How is the molecular structure of this compound characterized using crystallography?

  • X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. Validate using tools like PLATON to check for missed symmetry or disorder .
  • Key metrics : Focus on the dihedral angle between the pyrazole and dimethylphenyl rings, which influences biological activity. Typical C=O and N-H bond lengths should align with carboxamide norms (1.23–1.25 Å and 0.86–0.89 Å, respectively) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency.
  • Catalysis : Add 4-DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Alternative methods : Ultrasound-assisted synthesis reduces reaction time by 50% compared to conventional heating, as seen in related pyrazole derivatives .

Advanced: How should researchers address contradictions in crystallographic data during refinement?

  • Multi-software validation : Cross-validate using SHELXL (for small-molecule refinement) and OLEX2 to resolve discrepancies in thermal parameters or hydrogen bonding networks .
  • Twinned data : Apply the Hooft parameter in PLATON to detect and correct for twinning, especially if R1 values exceed 5% .

Advanced: What methodologies elucidate the biological activity mechanism of this compound?

  • Enzyme inhibition assays : Test for acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition using spectrophotometric methods. The triazole/thiol groups in analogous compounds show IC50 values <10 μM .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target enzymes. The dimethylphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

Advanced: How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Thermal stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition points. Related pyrazoles remain stable up to 200°C .

Basic: What analytical techniques ensure purity and identity confirmation?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention times should match reference standards (±0.1 min).
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for pyrazole C5-CH3 at δ 2.3–2.5 ppm) and ¹³C NMR (C=O at δ 165–170 ppm) .

Advanced: How can computational methods predict biological interactions?

  • QSAR modeling : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with activity data from PubChem to predict bioavailability .
  • ADMET profiling : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks (e.g., hERG inhibition) .

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